molecular formula C15H15N3O2 B5054857 3-(3,5-Dimethyl-pyrazol-1-yl)-1-phenyl-pyrrolidine-2,5-dione

3-(3,5-Dimethyl-pyrazol-1-yl)-1-phenyl-pyrrolidine-2,5-dione

Cat. No.: B5054857
M. Wt: 269.30 g/mol
InChI Key: YTHZTIGRJHDPIL-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-pyrazol-1-yl)-1-phenyl-pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pyrrolidine-2,5-dione ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-1-phenyl-pyrrolidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable phenyl-substituted pyrrolidine-2,5-dione precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium

Biological Activity

3-(3,5-Dimethyl-pyrazol-1-yl)-1-phenyl-pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-component reactions. For instance, a common method includes the reaction between 3,5-dimethylpyrazole and appropriate phenyl derivatives under controlled conditions to yield the desired compound with high purity and yield. The synthesis can be optimized through various parameters such as temperature and reaction time to enhance product yield and minimize by-products .

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound was tested against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells, showing IC50 values ranging from 5.00 to 32.52 μM . This suggests that the compound may possess promising antitumor properties.

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against several key receptors involved in tumor growth and proliferation:

  • Epidermal Growth Factor Receptor (EGFR) : Potent inhibition observed.
  • Fibroblast Growth Factor Receptor (FGFR) : IC50 = 5.18 μM, indicating strong inhibitory action.
  • Insulin Receptor (IR) : Moderate inhibition noted.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitory effects were also recorded .

These findings highlight the potential of this compound as a multi-targeted therapeutic agent in cancer treatment.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of pyrazole derivatives, this compound was found to significantly inhibit cell proliferation in vitro. The study utilized various cancer cell lines and demonstrated that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Pharmacological Profile

A pharmacological profile of related pyrazole compounds indicates a broad spectrum of activity including anti-inflammatory and antimicrobial effects. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance biological activity while reducing toxicity .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Studies have demonstrated its cytotoxic activity against various cancer cell lines, including:

Cell LineIC50 (μM)
MCF-7 (breast cancer)32.52 ± 0.02
HEPG-2 (liver cancer)5.00 ± 0.02
HCT-116 (colon cancer)14.31 ± 0.05

The compound exhibited stronger activity against liver cancer cells compared to doxorubicin, a standard chemotherapeutic agent . The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an effective anticancer agent.

Kinase Inhibition

In addition to its cytotoxic properties, this compound has been evaluated for its inhibitory effects on various kinases involved in cancer progression:

KinaseIC50 (μM)
EGFR (Epidermal Growth Factor Receptor)13.47
IR (Insulin Receptor)10.29
VEGFR (Vascular Endothelial Growth Factor Receptor)27.89
FGFR (Fibroblast Growth Factor Receptor)5.18

Notably, it showed potent inhibition against FGFR, suggesting that it may serve as a lead compound for developing targeted therapies for cancers that exhibit FGFR overexpression .

Study on Antiproliferative Activity

In a comprehensive study published in Molecules, researchers synthesized and screened several derivatives of pyrazole-containing compounds for their antiproliferative activity against multiple cancer cell lines . The findings indicated that modifications to the pyrazole moiety could enhance anticancer efficacy, supporting further exploration into structure-activity relationships.

Mechanistic Insights

Another study highlighted the mechanism by which this compound induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of survival signals . This dual action not only promotes cell death but also prevents tumor growth.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-8-11(2)18(16-10)13-9-14(19)17(15(13)20)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHZTIGRJHDPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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